N-(2-amino-1-cyclohexylethyl)-4-nitrobenzene-1-sulfonamide hydrochloride
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Overview
Description
N-(2-amino-1-cyclohexylethyl)-4-nitrobenzene-1-sulfonamide hydrochloride is a chemical compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and industrial processes. This compound is characterized by the presence of an amino group, a cyclohexyl group, a nitrobenzene moiety, and a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-1-cyclohexylethyl)-4-nitrobenzene-1-sulfonamide hydrochloride typically involves the following steps:
Formation of the Amino Group: The starting material, 2-amino-1-cyclohexylethanol, is reacted with a suitable reagent to introduce the amino group.
Introduction of the Nitrobenzene Moiety: The amino group is then reacted with 4-nitrobenzenesulfonyl chloride under basic conditions to form the sulfonamide linkage.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-amino-1-cyclohexylethyl)-4-nitrobenzene-1-sulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(2-amino-1-cyclohexylethyl)-4-nitrobenzene-1-sulfonamide hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Industrial Processes: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-amino-1-cyclohexylethyl)-4-nitrobenzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The amino and sulfonamide groups can form hydrogen bonds with biological molecules, while the nitrobenzene moiety can participate in electron transfer reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-amino-1-cyclohexylethanol: A precursor in the synthesis of N-(2-amino-1-cyclohexylethyl)-4-nitrobenzene-1-sulfonamide hydrochloride.
N-(2-amino-1-cyclohexylethyl)-4-phenyl-1,2-oxazole-3-carboxamide hydrochloride: A structurally similar compound with different functional groups.
Uniqueness
This compound is unique due to the presence of both a nitrobenzene moiety and a sulfonamide group, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
N-(2-amino-1-cyclohexylethyl)-4-nitrobenzenesulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4S.ClH/c15-10-14(11-4-2-1-3-5-11)16-22(20,21)13-8-6-12(7-9-13)17(18)19;/h6-9,11,14,16H,1-5,10,15H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBIODGWTDZPSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CN)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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